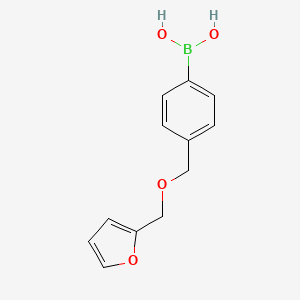

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFRQKZXINEFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681338 | |

| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-66-3 | |

| Record name | (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

CAS Number: 1256358-66-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a bifunctional organic compound that incorporates both a furan moiety and a phenylboronic acid group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The furan ring is a common scaffold in many biologically active compounds, while the boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1256358-66-3 | [3] |

| Molecular Formula | C₁₂H₁₃BO₄ | [3] |

| Molecular Weight | 232.04 g/mol | [3] |

| Appearance | Off-white to light yellow powder (typical for arylboronic acids) | General Knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General Knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids are sensitive to moisture and oxidation.[4] | General Knowledge |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks based on its structure are outlined below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Ar-H ortho to B(OH)₂ |

| ~7.4-7.5 | d | 2H | Ar-H meta to B(OH)₂ |

| ~7.5 | m | 1H | Furan H ₅ |

| ~6.4 | m | 1H | Furan H ₄ |

| ~6.3 | m | 1H | Furan H ₃ |

| ~4.6 | s | 2H | Ar-CH ₂-O |

| ~4.5 | s | 2H | O-CH ₂-Furan |

| ~3.3 | br s | 2H | B(OH )₂ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~150-155 | Furan C ₂ |

| ~143 | Furan C ₅ |

| ~135 | Ar-C para to B(OH)₂ |

| ~130 | Ar-C ortho to B(OH)₂ |

| ~128 | Ar-C meta to B(OH)₂ |

| ~110 | Furan C ₃ and C ₄ |

| ~70-75 | Ar-C H₂-O |

| ~65-70 | O-C H₂-Furan |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (B(OH)₂) |

| ~3100-3000 | Medium | C-H stretch (aromatic and furan) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | C-O stretch |

Mass Spectrometry

| m/z | Interpretation |

| 232.09 | [M]⁺ (Exact mass for C₁₂H₁₃BO₄) |

| 214.08 | [M-H₂O]⁺ |

| 135.08 | [M-B(OH)₂ - H]⁺ |

| 97.03 | [C₅H₅O₂]⁺ (Furan-2-ylmethoxy fragment) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from (4-(bromomethyl)phenyl)boronic acid pinacol ester and furan-2-ylmethanol.

Step 1: Williamson Ether Synthesis

-

To a solution of furan-2-ylmethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester protected product.

Step 2: Deprotection of the Boronic Acid

-

Dissolve the crude pinacol ester from Step 1 in a mixture of acetone and water.

-

Add an excess of a strong acid, such as hydrochloric acid (HCl), to the solution.

-

Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines). Recrystallization is a common and effective method.[4]

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or hot water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

An alternative purification method involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This compound can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable tool in drug discovery.

Role of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[5] It can act as a bioisostere for other aromatic rings like benzene or thiophene, offering unique electronic and steric properties that can influence a molecule's binding affinity to biological targets and its metabolic stability. Furan-containing compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[6][7][8][9] Dysregulation of the MAPK pathway is implicated in many diseases, including cancer.

Role of the Boronic Acid Moiety

Boronic acids and their derivatives have emerged as a significant class of compounds in drug development. Their unique ability to form reversible covalent bonds with the active site serine or threonine residues of certain enzymes makes them potent inhibitors. A prime example is the proteasome inhibitor Bortezomib, a dipeptidyl boronic acid used in the treatment of multiple myeloma.[10] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.

Conclusion

This compound is a versatile chemical entity with significant potential in the development of novel therapeutics and functional materials. Its dual functionality allows for its incorporation into complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The presence of the furan and boronic acid moieties suggests potential interactions with key biological targets and signaling pathways, making it an attractive scaffold for further investigation in drug discovery programs. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, with a primary focus on its molecular weight and chemical properties.

Molecular Identity and Weight

This compound is an organic compound frequently utilized in chemical synthesis and drug discovery. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in experimental protocols.

| Property | Value | Source |

| Molecular Formula | C12H13BO4 | [1] |

| Molecular Weight | 232.04 g/mol | [1] |

| CAS Number | 1256358-66-3 | [1][2][3] |

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as defined by its molecular formula.

Calculation of Molecular Weight

The molecular weight is calculated based on the atomic masses of each element present in the molecule:

-

Carbon (C): 12 atoms × 12.011 amu/atom = 144.132 amu

-

Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu

-

Boron (B): 1 atom × 10.811 amu/atom = 10.811 amu

-

Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Total Molecular Weight: 144.132 + 13.104 + 10.811 + 63.996 = 232.043 amu

This calculated value is consistent with the experimentally determined and published molecular weight of 232.04 g/mol .[1]

Experimental Workflow: Molecular Weight Determination

The determination of a compound's molecular weight is a foundational step in chemical analysis. The logical workflow for this process is illustrated below.

Caption: Workflow for Molecular Weight Determination.

This diagram outlines the standard procedure for establishing the molecular weight of a chemical compound, beginning with its identification and culminating in experimental verification.

References

Technical Guide: (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a specialized organic compound that holds significant potential within the realms of medicinal chemistry and materials science. As a derivative of both furan and phenylboronic acid, it serves as a versatile building block in organic synthesis. Boronic acids are notably utilized as key reagents in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] The furan moiety, a five-membered aromatic heterocycle derived from renewable resources, is a common scaffold in many biologically active compounds.[3] This guide provides a comprehensive overview of the compound's structure, properties, a representative synthesis protocol, and its functional context in synthetic chemistry.

Chemical Structure and Properties

The structure of this compound incorporates a phenylboronic acid group linked to a furan ring through a methoxymethyl bridge. This unique arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecules.[4]

Chemical Structure:

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1256358-66-3 | [5][6] |

| Molecular Formula | C₁₂H₁₃BO₄ | [6] |

| Molecular Weight | 232.04 g/mol | [6] |

| Purity | ≥98% (typical) | [7] |

Synthesis Methodology: Suzuki-Miyaura Coupling

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and highly effective method for the preparation of arylboronic acids is through the Suzuki-Miyaura coupling reaction.[8] This palladium-catalyzed reaction couples an organoboron compound with an organic halide.[9] The following is a representative experimental protocol that can be adapted for the synthesis of the title compound, likely starting from 4-bromobenzyl alcohol or a related derivative, which would first be etherified with furfuryl alcohol and then converted to the boronic acid.

General Experimental Protocol

Materials:

-

Aryl halide (e.g., 4-((furan-2-ylmethoxy)methyl)phenyl bromide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., 1,4-dioxane or DMSO)

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., 3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude boronate ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl. The final product is then purified by recrystallization or column chromatography.

Applications in Drug Development and Research

Boronic acids are of significant interest in drug development due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological macromolecules like proteins and carbohydrates.[8] This property has been exploited in the design of enzyme inhibitors. For instance, bortezomib, a proteasome inhibitor containing a boronic acid functional group, is an approved drug for treating multiple myeloma.[8]

Compounds containing furan rings are also prevalent in medicinal chemistry and have been investigated as inhibitors for a variety of enzymes, including phosphoinositide 3-kinase gamma (PI3Kγ), which is a target in inflammatory diseases.[10] The combination of the boronic acid and the furan moiety in this compound makes it a promising scaffold for the development of novel therapeutic agents. It can be used as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways.[11]

Visualized Workflow and Pathways

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a fundamental reaction for the synthesis of arylboronic acids and their derivatives. The catalytic cycle, illustrated below, involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][12]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Synthetic Workflow

The synthesis of a target molecule using this compound as an intermediate typically follows a structured workflow from starting materials to the final, purified product.

Caption: A generalized workflow for chemical synthesis.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. news-medical.net [news-medical.net]

- 3. benchchem.com [benchchem.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. This compound|å æçå° [klamar-cn.com]

- 6. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid, with CAS number 1256358-66-3, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, incorporating a phenylboronic acid moiety and a furan-containing ether, makes it a valuable building block in organic synthesis. The boronic acid group is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The furan moiety, a common pharmacophore, can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, and representative characterization data.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Williamson ether synthesis to couple a commercially available brominated benzyl precursor with furfuryl alcohol. The resulting aryl bromide is then converted to the target boronic acid via a lithium-halogen exchange reaction followed by borylation and subsequent hydrolysis.

Quantitative Data Summary

Due to the limited availability of published experimental data for the target compound, the following table summarizes representative data for the structurally similar analog, (4-(benzyloxy)phenyl)boronic acid (CAS 146631-00-7).[4][5][6][7] This data provides a reasonable expectation for the physical and spectroscopic properties of the title compound.

| Parameter | Value |

| Molecular Formula | C12H13BO4 |

| Molecular Weight | 232.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 81-85 °C (for pinacol ester of analog)[5] |

| Purity (Typical) | >97% |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.90 (s, 2H, B(OH)₂), 7.75 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 7.30-7.45 (m, 5H, Ph-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 158.0, 137.5, 135.5 (2C), 128.8 (2C), 128.2, 128.0 (2C), 114.5 (2C), 69.5 |

| Mass Spectrometry (ESI) | m/z 229.1 [M+H]⁺ (for analog) |

Experimental Protocols

The following protocols are detailed, representative procedures for the synthesis of this compound.

Step 1: Synthesis of 2-(((4-Bromobenzyl)oxy)methyl)furan

This step involves the formation of an ether linkage between 4-bromobenzyl bromide and furfuryl alcohol.

Reagents and Materials:

-

4-Bromobenzyl bromide

-

Furfuryl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 4-bromobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(((4-bromobenzyl)oxy)methyl)furan as a colorless oil.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation and hydrolysis.[8][9][10]

Reagents and Materials:

-

2-(((4-Bromobenzyl)oxy)methyl)furan

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the starting aryl bromide, 2-(((4-bromobenzyl)oxy)methyl)furan (1.0 equivalent), and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by adding 2 M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by trituration with hexanes or recrystallization to afford this compound as a white solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the target molecule.

Caption: Overall synthetic scheme for this compound.

Application in Suzuki-Miyaura Coupling

A primary application of aryl boronic acids is in Suzuki-Miyaura cross-coupling reactions. The diagram below outlines the general catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. klamar-cn.com [klamar-cn.com]

- 2. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]

- 4. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 4-(Benzyloxy)phenylboronic acid pinacol ester 97 754226-40-9 [sigmaaldrich.com]

- 6. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-benzyloxy-phenylboronic acid (C13H13BO3) [pubchemlite.lcsb.uni.lu]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a furan-containing ether side chain. Boronic acids are a class of compounds of significant interest in medicinal chemistry and organic synthesis, primarily due to their role as key building blocks in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of the furan ring, a known pharmacophore with a wide range of biological activities, suggests potential applications for this molecule in drug discovery and development. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental determination is required for a complete quantitative profile.

| Property | Value | Source |

| CAS Number | 1256358-66-3 | [1][2] |

| Molecular Formula | C₁₂H₁₃BO₄ | [1][2] |

| Molecular Weight | 232.04 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

A potential starting material for the synthesis is 4-bromobenzyl alcohol. The synthesis could proceed via the following conceptual workflow:

Figure 1. Conceptual workflow for the synthesis of this compound.

An alternative strategy could involve the Miyaura borylation of a suitable aryl halide precursor that already contains the furan-2-ylmethoxy)methyl side chain.

Spectroscopic Data

Specific NMR and mass spectrometry data for this compound are not currently available in public databases. For researchers synthesizing this compound, the following characteristic signals would be expected:

¹H NMR:

-

Signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenyl ring.

-

A singlet for the benzylic methylene protons (-CH₂-O-).

-

Signals corresponding to the furan ring protons.

-

A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂).

¹³C NMR:

-

Signals in the aromatic region for the carbons of the phenyl and furan rings.

-

A signal for the benzylic methylene carbon.

-

A signal for the carbon atom attached to the boron atom.

Mass Spectrometry:

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M-H₂O]⁺. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of the furan moiety.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been reported, the constituent moieties suggest potential areas of interest for drug discovery and development.

Furan Derivatives: The furan nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties[3][4][5][6]. The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with biological targets[4].

Boronic Acids: Boronic acids and their derivatives are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for carbohydrates and as inhibitors of various enzymes, including proteases[7]. Several boronic acid-containing drugs are clinically approved.

Given these characteristics, this compound could be investigated for a range of therapeutic applications. Its utility as a building block in the synthesis of more complex molecules via Suzuki-Miyaura coupling is also a primary application[8].

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1 equivalent)

-

This compound (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound[9][10][11][12].

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structure combines the versatile reactivity of a phenylboronic acid with the biologically relevant furan moiety. While a complete physicochemical and biological profile is yet to be established, its potential as a building block in organic synthesis, particularly for the construction of novel biaryl compounds through Suzuki-Miyaura coupling, is clear. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

- 1. This compound|å æçå° [klamar-cn.com]

- 2. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qua Seramik Antalya | Virtual tour generated by Panotour [quagranite.us]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.

Introduction to this compound

This compound is an organoboron compound with the molecular formula C12H13BO4 and a molecular weight of 232.04 g/mol .[1] Its structure, featuring a phenylboronic acid moiety with a furan-containing substituent, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. An understanding of its solubility is paramount for reaction optimization, purification, and formulation.

Solubility Profile

To provide a comprehensive understanding, the following table summarizes the experimentally determined solubility of the parent compound, phenylboronic acid, in several organic solvents. This information can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g H₂O) | Reference |

| Water | 20 | 1.9 | [4][5] |

| Water | 0 | ~1.1 | [5] |

| Water | 25 | ~2.5 | [5] |

Phenylboronic acid also exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6][7]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of boronic acids. A commonly employed and reliable technique is the dynamic (or synthetic) method, which involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2][3][8]

Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[3]

-

Materials:

-

Protocol:

-

Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.[2]

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min or 1 K·h⁻¹) while being vigorously stirred to ensure homogeneity.[2][5]

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.[2][4][5][6]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.[2]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[2]

-

Shake-Flask Method (Thermodynamic Solubility)

This method is used to determine the equilibrium solubility at a constant temperature.

-

Protocol:

-

Sample Preparation: Add an excess amount of the solid boronic acid to a series of vials, each containing a known volume of a different organic solvent.[9]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[9]

-

Phase Separation: Allow the solid to settle or centrifuge the samples to separate the solid and liquid phases.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved boronic acid using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Key Applications and Relevant Pathways

Boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other complex organic molecules.[8] The solubility of the boronic acid, aryl halide, and catalyst in the chosen solvent system is critical for reaction efficiency.

Below is a diagram illustrating the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Below is a diagram illustrating the experimental workflow for determining boronic acid solubility using the dynamic method.

Caption: Workflow for determining boronic acid solubility via the dynamic method.

References

- 1. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid safety data sheet

An In-depth Technical Guide on the Safety of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1256358-66-3) was publicly available at the time of this writing. The following information is synthesized from the safety data of structurally related compounds, including various phenylboronic acids and furan derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with in-house risk assessments and, where possible, experimental data.

Chemical Identification and Physical Properties

This compound is an organic compound containing a phenylboronic acid moiety and a furan ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The furan group is a common heterocyclic compound present in many natural and synthetic bioactive molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1256358-66-3 | [1][2] |

| Molecular Formula | C12H13BO4 | [2] |

| Molecular Weight | 232.04 g/mol | [2] |

| Appearance | Likely a white to off-white solid | Analogy to similar boronic acids |

| Melting Point | Not available. Related compounds like 4-methoxyphenylboronic acid melt at 204-206 °C. | [3] |

| Solubility | Not available. Phenylboronic acids generally have limited solubility in water and are soluble in many organic solvents. | General chemical knowledge |

Hazard Identification and Classification

Based on the hazard classifications of similar boronic acid derivatives, this compound is anticipated to present the following hazards.

Table 2: Synthesized Hazard Identification

| Hazard Class | GHS Hazard Statements (Anticipated) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child (based on boric acid).[4][5][6] |

Table 3: Synthesized Precautionary Statements

| Category | GHS Precautionary Statements (Anticipated) |

| Prevention | P202: Do not handle until all safety precautions have been read and understood.[4][6] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][7][8] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P308 + P313: IF exposed or concerned: Get medical advice/attention.[5][6] |

| Storage | P405: Store locked up.[4][6][8] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Emergency Procedures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] If symptoms persist, seek medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[7] If skin irritation persists, call a physician.[9] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Get medical attention. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[9] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

Table 5: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides. |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |

Table 6: Accidental Release Measures

| Aspect | Recommendation |

| Personal Precautions | Use personal protective equipment as required.[9] Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[9] |

| Environmental Precautions | Should not be released into the environment.[9] Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel into suitable containers for disposal.[9] Avoid generating dust. |

Handling, Storage, and Personal Protection

Table 7: Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Wear personal protective equipment/face protection.[9] Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9] Avoid dust formation. |

| Storage | Keep the container tightly closed in a dry and well-ventilated place.[9] Some boronic acids are air or light-sensitive; storage under an inert atmosphere may be required.[9] Store locked up.[6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[9] |

Table 8: Exposure Controls and Personal Protection

| Control | Recommendation |

| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location.[9] Use in a chemical fume hood. |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles (conforming to EN166). |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA-approved respirator. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Experimental Protocols

Given the anticipated skin and eye irritation hazards, standardized tests are necessary to definitively determine the safety profile of this compound. Below is a generalized protocol for an in vitro skin irritation test based on the OECD Test Guideline 439.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

1. Principle: This test method is based on a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[10] A chemical's potential to cause skin irritation is assessed by its ability to reduce the viability of the RhE tissue.[11] Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically.[11]

2. Materials:

-

Commercially available Reconstructed Human Epidermis (RhE) tissue models.

-

Assay medium (provided by the RhE model manufacturer).

-

Test chemical: this compound.

-

Negative Control: Phosphate-buffered saline (PBS) or sterile water.

-

Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).

-

MTT solution (1 mg/mL in assay medium).

-

Isopropanol or other formazan extraction solvent.

-

96-well plate and plate reader (570 nm).

3. Methodology:

-

Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6- or 24-well plates containing pre-warmed assay medium. Equilibrate the tissues in a humidified incubator (37°C, 5% CO2) for at least 1 hour.

-

Application of Test Chemical:

-

For solid chemicals, apply 25 mg directly onto the surface of the epidermis in triplicate. Moisten with 30 µL of sterile water to ensure good contact.

-

Apply the negative and positive controls to separate triplicate tissues.

-

-

Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO2.

-

Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove all residual test chemical.

-

Post-Incubation: Transfer the rinsed tissues to new wells with fresh, pre-warmed assay medium and incubate for 42 hours.

-

MTT Assay:

-

After the 42-hour post-incubation, transfer the tissues to a new plate containing MTT solution.

-

Incubate for 3 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.

-

-

Formazan Extraction:

-

Carefully remove the tissues from the MTT solution and place them in tubes or a 96-well plate.

-

Add isopropanol to each tissue to extract the formazan.

-

Shake for at least 2 hours at room temperature, protected from light, to ensure complete extraction.

-

-

Quantification: Transfer the colored extract to a 96-well plate and measure the optical density (OD) at 570 nm.

4. Data Analysis and Interpretation:

-

Calculate the percentage viability for each tissue by comparing its OD to the mean OD of the negative control tissues (% Viability = [OD_test / OD_negative_control] x 100).

-

Classification:

Visualizations

The following diagrams illustrate key logical workflows relevant to the safety assessment of a chemical compound.

Caption: Chemical Safety Assessment Workflow.

Caption: Standard Sections of a Safety Data Sheet (SDS).

References

- 1. This compound|å æçå°H5 [klamar-cn.com]

- 2. 4-[(furan-2-ylmethoxy)methyl]phenylboronic acid,(CAS# 1256358-66-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemos.de [chemos.de]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. rcilabscan.com [rcilabscan.com]

- 9. fishersci.com [fishersci.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

An In-depth Technical Guide to the Spectroscopic Properties of (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the anticipated nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of the compound. Furthermore, it includes detailed experimental protocols for acquiring such data and visual workflows for its synthesis and a key application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its structural components and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.85 | d | ~8.0 | 2H | Phenyl H (ortho to B(OH)₂) |

| ~7.40 | d | ~8.0 | 2H | Phenyl H (meta to B(OH)₂) |

| ~7.42 | m | - | 1H | Furan H5 |

| ~6.40 | m | - | 1H | Furan H4 |

| ~6.35 | m | - | 1H | Furan H3 |

| ~8.00 | s (broad) | - | 2H | B(OH)₂ |

| ~4.60 | s | - | 2H | Ph-CH₂-O |

| ~4.55 | s | - | 2H | Furan-CH₂-O |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Furan C2 |

| ~143.0 | Furan C5 |

| ~140.0 | Phenyl C4 (attached to CH₂) |

| ~135.0 | Phenyl C (ortho to B(OH)₂) |

| ~130.0 (ipso) | Phenyl C1 (attached to B(OH)₂) |

| ~128.0 | Phenyl C (meta to B(OH)₂) |

| ~110.5 | Furan C3 & C4 |

| ~72.0 | Ph-CH₂-O |

| ~65.0 | Furan-CH₂-O |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |

| 3120 - 3000 | Medium | C-H stretch (aromatic - phenyl and furan) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic - CH₂) |

| ~1610, ~1500 | Medium | C=C stretch (aromatic - phenyl ring) |

| ~1580, ~1490 | Medium | C=C stretch (aromatic - furan ring) |

| ~1350 | Strong | B-O stretch (boronic acid) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~1020 | Medium | In-plane C-H bend (aromatic) |

| ~810 | Strong | Out-of-plane C-H bend (para-substituted phenyl) |

| ~740 | Strong | Out-of-plane C-H bend (furan ring) |

Table 4: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| ~265 | ~15,000 | Ethanol | π → π* |

Table 5: Predicted Mass Spectrometry Data

| m/z (amu) | Relative Intensity | Assignment |

| 232.08 | High | [M]⁺, Molecular ion for C₁₂H₁₃BO₄ |

| 214.07 | Moderate | [M - H₂O]⁺, Loss of water from the boronic acid |

| 135.05 | Moderate | [M - C₅H₅O₂]⁺, Cleavage of the ether bond |

| 97.03 | High | [C₅H₅O₂]⁺, Furan-2-ylmethoxy fragment |

| 81.03 | High | [C₅H₅O]⁺, Furfuryl cation |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[1]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR : Acquire the spectrum with proton decoupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[3] Place a small amount of the crystalline or powdered sample directly onto the ATR crystal. Apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[4]

-

Background Spectrum : Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum : Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solution to a concentration that results in an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for any absorbance from the solvent and the cuvette itself.[5][6]

-

Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for this compound).[7]

-

Data Analysis : The spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) should be identified.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Instrumentation : The analysis can be performed on a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][9]

-

Data Acquisition : Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.[10][11][12]

Visualizations

The following diagrams, generated using Graphviz, illustrate a plausible synthetic workflow for the title compound and a key chemical transformation in which it can participate.

Caption: Plausible synthetic workflow for this compound.

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. mse.washington.edu [mse.washington.edu]

- 5. cbic.yale.edu [cbic.yale.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jove.com [jove.com]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid for Drug Discovery Professionals

An In-depth Look at a Versatile Building Block: Commercial Availability, Key Reactions, and Procurement Strategy

For researchers and scientists at the forefront of pharmaceutical development, access to high-quality, novel chemical building blocks is paramount. (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid (CAS No. 1256358-66-3) has emerged as a compound of significant interest, offering a unique structural motif for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial suppliers, a detailed experimental protocol for a key application, and a strategic workflow for its procurement.

Physicochemical Properties

| Property | Value |

| CAS Number | 1256358-66-3 |

| Molecular Formula | C12H13BO4 |

| Molecular Weight | 232.04 g/mol |

Commercial Supplier Landscape

The accessibility of this compound from various commercial suppliers is crucial for uninterrupted research and development. A survey of the market reveals several key vendors offering this compound. The following table summarizes the available quantitative data to facilitate a comparative analysis for procurement.

| Supplier | Purity | Available Quantities | Price | Lead Time |

| JHECHEM CO LTD | Information not readily available | Information not readily available | Information not readily available | Information not readily available |

| Sinfoo Biotech | Information not readily available | Information not readily available | Information not readily available | Information not readily available |

| Chemenu | 97% | 250mg, 1g, 5g | $25 (250mg), $80 (1g), $250 (5g) | In stock |

| Cramars | Information not readily available | Information not readily available | ¥3080 (unit size not specified) | 2-3 days |

| Achmem | Information not readily available | Information not readily available | Information not readily available | Information not readily available |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds that are prevalent in medicinally active molecules. The furan moiety in this compound provides a valuable heterocyclic component for library synthesis and lead optimization.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization based on the nature of the coupling partners.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: A degassed solvent mixture (e.g., toluene/water 4:1) is added, followed by the palladium catalyst (0.01-0.05 eq).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizing the Workflow and Chemistry

To further aid researchers, the following diagrams illustrate key processes related to the acquisition and application of this boronic acid.

Caption: A logical workflow for the procurement of chemical reagents.

Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction.

This technical guide provides a foundational understanding of this compound for professionals in drug development. By consolidating supplier information, offering a detailed experimental protocol, and visualizing key workflows, this document aims to streamline the research and procurement processes, ultimately accelerating the discovery of new therapeutic agents.

An In-depth Technical Guide to Furan-Containing Boronic Acids in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-containing boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Characterized by a furan ring appended to a boronic acid functional group (-B(OH)₂), these reagents are pivotal for creating complex molecular architectures through carbon-carbon bond-forming reactions. Their utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a cornerstone of synthetic chemistry.[1][2] The furan moiety itself is a significant heterocycle present in numerous biologically active compounds, pharmaceuticals, and functional materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of furan-containing boronic acids, with a focus on their role in pharmaceutical development and materials science. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for professionals in the field.

Core Concepts: Structure and Reactivity

The fundamental structure of a furan boronic acid consists of a five-membered aromatic furan ring, containing one oxygen atom, attached to a boronic acid group.[3] The position of the boronic acid on the furan ring (e.g., 2- or 3-position) dictates its reactivity and steric profile. The boronic acid functional group acts as a Lewis acid and is crucial for its participation in transmetalation steps within catalytic cycles like the Suzuki-Miyaura coupling.[3][4]

A significant challenge associated with some furan-containing boronic acids, particularly 2-substituted variants, is their inherent instability.[5] They can be susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, especially when exposed to air, heat, or basic conditions.[5] This instability can complicate storage, handling, and reaction stoichiometry.[5][6] To address this, more stable derivatives have been developed, including:

-

Pinacol Esters: These are common derivatives that offer increased stability.[7]

-

Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids but can require more involved purification.[5]

-

MIDA (N-methyliminodiacetic acid) Boronates: These are air-stable, crystalline solids that can release the boronic acid in situ under specific reaction conditions, providing a highly effective solution for handling unstable boronic acids.[5]

-

DABO (Diethanolamine) Boronates: These complexes are also air-stable and can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative.[6]

Key Applications in Organic Synthesis

The primary application of furan-containing boronic acids is in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.[8]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like a furan boronic acid) with an organohalide or triflate.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts.[1][2] The furan ring can be regioselectively installed onto various organic scaffolds, making it a powerful tool for molecular construction.[1]

The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below. It generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (R²-B(OH)₃⁻) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid.[4]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, regenerating the palladium(0) catalyst and forming the final product (R¹-R²).

Applications in Drug Discovery and Materials Science

Furan-containing boronic acids are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[1][9]

-

Pharmaceuticals: The incorporation of a furan moiety can significantly influence a molecule's biological activity, binding affinity, and pharmacokinetic properties.[1] A prominent example is (5-formylfuran-2-yl)boronic acid , a key intermediate in the synthesis of Lapatinib , a dual tyrosine kinase inhibitor used to treat certain types of breast cancer.[8][10] The aldehyde group provides a reactive handle for further molecular elaboration.[8]

-

Materials Science: These compounds are used to construct conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The electronic properties of the furan ring can be fine-tuned to optimize charge transport and emission spectra.[1]

-

Other Applications: 3-Furanboronic acid is used in the development of fluorescent probes for biological imaging and in sensors for detecting biomolecules like sugars.[9]

Data Presentation: Properties and Reactivity

Quantitative data for common furan boronic acids and their stability are summarized below.

Table 1: Physicochemical Properties of Common Furan Boronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Furanboronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 | Light beige crystalline powder | - |

| 3-Furanboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 | Yellow crystalline powder | 139 - 144 |

| (5-Formylfuran-2-yl)boronic acid | 27329-70-0 | C₅H₅BO₄ | 139.90 | White/off-white powder | - |

| Benzo[b]furan-2-boronic acid | 98437-24-2 | C₈H₇BO₃ | 161.95 | Solid | - |

Data sourced from[1][3][9][11][12]. Note: Melting point for 2-Furanboronic acid is not consistently reported; 3-Furanboronic acid decomposes at its melting point.

Table 2: Benchtop Stability of Boronic Acids vs. MIDA Boronates

| Boronic Acid Type | % Decomposition of Boronic Acid (15 days, in air) | % Decomposition of MIDA Boronate (≥60 days, in air) |

| 2-Furanboronic acid | ~85% | 0% |

| 2-Thiopheneboronic acid | ~40% | 0% |

| 2-Pyrroleboronic acid | ~95% | 0% |

| Vinylboronic acid | ~90% | 0% |

| Cyclopropylboronic acid | >95% | 0% |

Data adapted from a systematic study on the stability of boronic acids.[5] This highlights the significant stabilization provided by MIDA protection.

Table 3: Example Yields in Suzuki-Miyaura Coupling Reactions

| Furan Boronic Acid | Coupling Partner | Catalyst System | Solvent | Yield |

| Thiophene- and Furanboronic acids | N-hetero and normal aryl chlorides | Pd complex of disulfonated fluorenylphosphine | Aqueous n-Butanol | Near quantitative |

| Aryl boronic acids | 1-(5-bromo-2-carbo-substituted furan-7-yl) ethanone derivatives | Pd(PPh₃)₂Cl₂ / Tricyclohexylphosphine | Dioxane-water | Appreciable |

Data sourced from[13][14]. "Near quantitative" and "Appreciable" are as reported in the source literature.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a key furan boronic acid and its subsequent use in a cross-coupling reaction.

Synthesis of 2-Furanboronic Acid

This protocol is adapted from a standard procedure involving lithiation followed by borylation.[3]

Materials:

-

2-Bromofuran

-

Tributyl borate

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (in hexanes)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane

-

Acetone/Dry Ice Bath

-

Nitrogen gas supply

-

Four-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

Procedure:

-

Setup: Assemble the four-neck flask under a nitrogen atmosphere. Add 2-bromofuran, tributyl borate, and anhydrous THF to the flask in their specified ratios.

-

Cooling: Cool the reaction mixture to -40°C using an acetone/dry ice bath. Maintain a continuous flow of nitrogen and constant stirring.

-

Lithiation: Slowly add n-butyllithium from the dropping funnel to the flask, ensuring the temperature remains at -40°C.

-

Warming: After the addition is complete, maintain the mixture at -40°C for 1 hour. Then, allow the reaction to warm naturally to 0°C.

-

Hydrolysis: Carefully hydrolyze the reaction mixture by adding 10% dilute HCl. A white flocculent precipitate should form.

-

pH Adjustment: Adjust the pH of the solution to 2.0. The solution will separate into two layers: an upper brownish-yellow organic phase and a lower colorless aqueous phase.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine all organic phases.

-

Purification: Purify the combined organic phase by vacuum distillation using dichloromethane as the solvent.

-

Isolation: The final product, 2-Furanboronic acid, is obtained as white crystals. A reported yield for this process is 84.0%, with a purity of 99.7% as determined by HPLC.[3]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling a furan boronic acid with an aryl halide.

Materials:

-

Furan boronic acid (e.g., 2-Furanboronic acid) (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: To a reaction vessel, add the aryl halide, furan boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Disclaimer: The experimental protocols provided are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Suzuki Coupling [organic-chemistry.org]